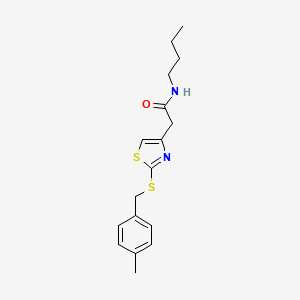![molecular formula C18H22ClN3O B2943172 3-(3-Chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one CAS No. 2320861-36-5](/img/structure/B2943172.png)
3-(3-Chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one, commonly known as 3-CP, is a research chemical that is widely used in scientific research. It is a synthetic compound that belongs to the class of cathinones and is structurally similar to other psychoactive substances like methamphetamine and MDMA. The chemical formula of 3-CP is C19H23ClN2O, and it has a molecular weight of 328.85 g/mol.
Mecanismo De Acción
The exact mechanism of action of 3-CP is not fully understood, but it is believed to act as a potent reuptake inhibitor of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. It is also known to stimulate the release of these neurotransmitters from their storage vesicles.
Biochemical and Physiological Effects:
Studies have shown that 3-CP produces a range of biochemical and physiological effects in the body. It has been found to increase locomotor activity, induce hyperthermia, and produce rewarding effects in animal models. It has also been shown to produce sympathomimetic effects like tachycardia, hypertension, and mydriasis in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-CP in lab experiments include its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, one of the limitations of using 3-CP is its potential for abuse and misuse, which can lead to safety concerns for researchers.
Direcciones Futuras
There are several future directions for the research on 3-CP. One potential area of research is to study its pharmacokinetics and metabolism in humans, which can provide valuable information for forensic and toxicological purposes. Another area of research is to explore its potential therapeutic applications, particularly in the treatment of psychiatric disorders like depression and anxiety. Furthermore, there is a need for more studies to evaluate its safety profile and potential for abuse, which can inform regulatory policies on its use in scientific research.
Métodos De Síntesis
The synthesis of 3-CP involves the reaction of 3-(3-chlorophenyl)propan-1-ol with 3-(1-methylpyrazol-4-yl)piperidine in the presence of a strong acid catalyst like hydrochloric acid. The resulting product is then purified using various chromatographic techniques like column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-CP has been extensively used in scientific research to study its biochemical and physiological effects. It is primarily used as a reference standard for analytical purposes in forensic and toxicological laboratories. It is also used as a tool to study the structure-activity relationships of cathinones and their analogs.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O/c1-21-12-16(11-20-21)15-5-3-9-22(13-15)18(23)8-7-14-4-2-6-17(19)10-14/h2,4,6,10-12,15H,3,5,7-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZBYRFFEIRQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-isopropyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943090.png)

![4-[(Cyclopentylamino)methyl]benzoic acid](/img/structure/B2943093.png)

![4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline](/img/structure/B2943096.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2943099.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2943101.png)


![N-[(4-Fluorophenyl)methyl]cyclopentanamine;hydrochloride](/img/structure/B2943106.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2943109.png)

![2-(2-(Diethylamino)ethyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2943112.png)